molecular formula C14H17BFNO6 B7957093 2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic Acid Pinacol Ester

2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic Acid Pinacol Ester

Cat. No.: B7957093
M. Wt: 325.10 g/mol
InChI Key: MVBAWMUXYMVVFA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid ester group, a fluorine atom, a methoxycarbonyl group, and a nitro group attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The starting material, 2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid, is synthesized through a series of reactions including halogenation, nitration, and esterification.

    Pinacol Ester Formation: The boronic acid intermediate is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions to form the pinacol ester. This reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Sourcing: Procurement of high-purity starting materials and reagents.

    Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Use of techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is commonly used to form carbon-carbon bonds between the boronic ester and aryl or vinyl halides.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or other suitable reducing agents.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amino-substituted derivatives.

Scientific Research Applications

2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Material Science: Utilized in the development of advanced materials such as polymers and nanomaterials.

    Chemical Biology: Employed in the study of biological processes through the synthesis of labeled compounds for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The nitro group can undergo reduction to form amino derivatives, which can interact with biological targets such as enzymes and receptors. The fluorine atom and methoxycarbonyl group contribute to the compound’s stability and reactivity, influencing its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-formylphenylboronic acid pinacol ester
  • 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid pinacol ester
  • 2-Fluoro-4-trifluoromethylphenylboronic acid pinacol ester

Uniqueness

2-Fluoro-5-(methoxycarbonyl)-3-nitrophenylboronic acid pinacol ester is unique due to the presence of both a nitro group and a methoxycarbonyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in specific synthetic applications. The presence of the fluorine atom further enhances its chemical stability and potential biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 4-fluoro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO6/c1-13(2)14(3,4)23-15(22-13)9-6-8(12(18)21-5)7-10(11(9)16)17(19)20/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBAWMUXYMVVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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